![molecular formula C14H19NO2 B1313352 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid CAS No. 406233-26-9](/img/structure/B1313352.png)
4-(4,4-Dimethylpiperidin-1-YL)benzoic acid
Overview
Description
“4-(4,4-Dimethylpiperidin-1-YL)benzoic acid” is a chemical compound . Its formula is C14H19NO2 and its molecular weight is 233.31 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(4,4-Dimethylpiperidin-1-YL)benzoic acid” is represented by the formula C14H19NO2 . The compound consists of a benzoic acid group attached to a dimethylpiperidin-1-yl group .Physical And Chemical Properties Analysis
“4-(4,4-Dimethylpiperidin-1-YL)benzoic acid” is a solid at room temperature . It has a molecular weight of 233.31 g/mol . The compound should be stored in a dry environment .Scientific Research Applications
Metabolic Pathway Elucidation
A study conducted by Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, revealing that it was metabolized into several products, including a benzoic acid derivative. This work highlights the importance of understanding the metabolic pathways of therapeutic compounds, providing insights into drug metabolism and potential interactions (Hvenegaard et al., 2012).
Polymorph Characterization
Research by C. Aakeröy, J. Desper, and B. Levin (2005) identified two new polymorphs of 4-(N,N-dimethylamino)benzoic acid, contributing to the understanding of solid-state chemistry and material science. This study is essential for the development of materials with specific physical properties (Aakeröy et al., 2005).
Chiral Metal-Organic Frameworks
Keyu Cui and colleagues (2011) synthesized metal-organic frameworks (MOFs) using chiral binaphthol-like ligands, including 4-(1H-imidaozol-1-yl)benzoic acid derivatives. These structures are significant for their potential applications in catalysis, enantioselective separation, and as materials for gas storage (Cui et al., 2011).
Anion Recognition
X. Hou and K. Kobiro (2006) demonstrated the use of 4-(N,N-dimethylamino)benzoic acid as a simple chromogenic and fluorogenic anion host, showcasing its high selectivity to divalent anions like HPO4^2- and SO4^2-. This finding is crucial for the development of selective sensors and for the study of anion-host interactions (Hou & Kobiro, 2006).
Antimycobacterial Agents
A study by S. Joshi et al. (2017) synthesized and evaluated a series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs for their antimycobacterial activities. The research provides valuable information for the development of new therapeutic agents against tuberculosis (Joshi et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4-(4,4-dimethylpiperidin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,7-10H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGVOIOJCKRYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468205 | |
Record name | 4-(4,4-DIMETHYLPIPERIDIN-1-YL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4-Dimethylpiperidin-1-YL)benzoic acid | |
CAS RN |
406233-26-9 | |
Record name | 4-(4,4-DIMETHYLPIPERIDIN-1-YL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.